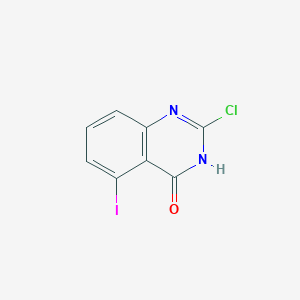
2-Chloro-5-iodoquinazolin-4(3H)-one
説明
2-Chloro-5-iodoquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of both chlorine and iodine atoms in the structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-iodoquinazolin-4(3H)-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-chloroquinazolin-4(3H)-one.
Iodination: The introduction of the iodine atom at the 5-position is achieved through electrophilic iodination using iodine and an oxidizing agent such as potassium iodate or sodium iodate. The reaction is usually carried out in an acidic medium, such as acetic acid, at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-Chloro-5-iodoquinazolin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives with different oxidation states. Reduction reactions can also modify the quinazolinone core.
Coupling Reactions: The iodine atom allows for palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to introduce various functional groups.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar solvents (e.g., dimethylformamide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), and appropriate ligands in solvents like tetrahydrofuran or dimethyl sulfoxide.
Major Products Formed
Substitution Products: Various substituted quinazolinones with different functional groups.
Oxidation Products: Quinazolinone derivatives with higher oxidation states.
Reduction Products: Reduced quinazolinone derivatives.
Coupling Products: Functionalized quinazolinones with aryl, alkynyl, or alkyl groups.
科学的研究の応用
2-Chloro-5-iodoquinazolin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing potential therapeutic agents, including anticancer, antiviral, and anti-inflammatory drugs.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biological Studies: Investigated for its biological activities and interactions with various biomolecules.
Material Science: Explored for its potential use in the development of novel materials with specific properties.
作用機序
The mechanism of action of 2-Chloro-5-iodoquinazolin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to the active sites of enzymes and inhibiting their activity.
Interacting with Receptors: Modulating the activity of receptors involved in various signaling pathways.
DNA Intercalation: Intercalating into DNA and disrupting its function, leading to cell death in cancer cells.
類似化合物との比較
Similar Compounds
Comparison
- 2-Chloro-5-iodoquinazolin-4(3H)-one : Unique due to the presence of both chlorine and iodine atoms, allowing for diverse chemical modifications and biological activities.
- 2-Chloro-5-methylpyridin-4-amine : Contains a methyl group instead of an iodine atom, leading to different reactivity and applications.
- 2-Chloro-4-amino-6,7-dimethoxyquinazoline : Features additional methoxy groups, which can influence its chemical properties and biological activities.
特性
IUPAC Name |
2-chloro-5-iodo-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClIN2O/c9-8-11-5-3-1-2-4(10)6(5)7(13)12-8/h1-3H,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLBHVYPDJQFJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)C(=O)NC(=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClIN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001294125 | |
| Record name | 2-Chloro-5-iodo-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001294125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1107694-74-5 | |
| Record name | 2-Chloro-5-iodo-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1107694-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-iodo-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001294125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 1-iodo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13670278.png)
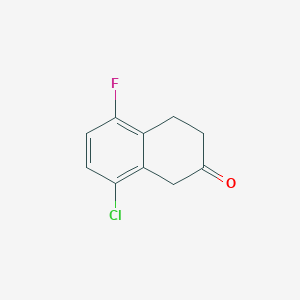
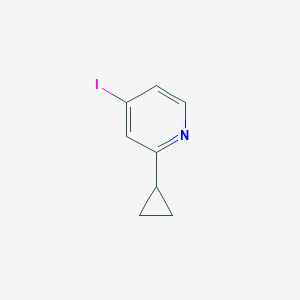
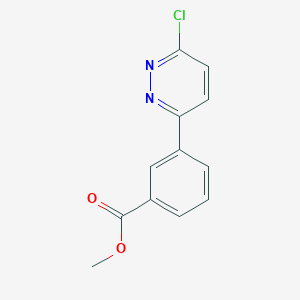

![5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole](/img/structure/B13670295.png)
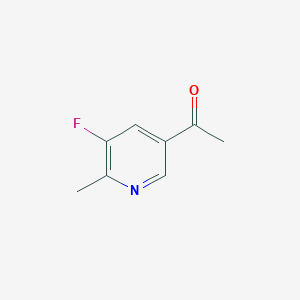
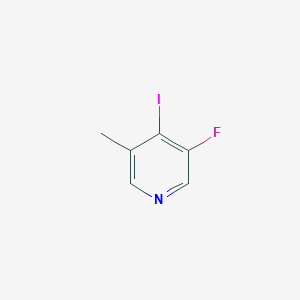
![4-[(2-Methylquinolin-4-yl)amino]phenol](/img/structure/B13670321.png)
![8-Bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13670334.png)

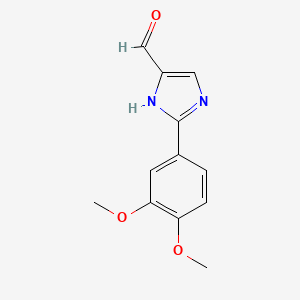
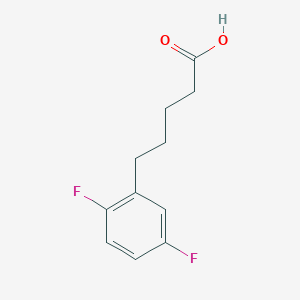
![7-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13670362.png)
